molecular formula C13H14O3 B13787722 4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one CAS No. 5435-93-8

4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one

Cat. No.: B13787722
CAS No.: 5435-93-8
M. Wt: 218.25 g/mol
InChI Key: PROSGESLBNKEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) is an organic compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound features an ethoxy group at the 4-position and a phenyl group at the 6-position, making it a unique derivative of pyranone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ethoxybenzoic acid derivatives.

    Reduction: Formation of 4-ethoxy-5,6-dihydro-6-phenyl-2H-pyran-2-ol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis

4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules with desirable pharmacological properties. The compound can be utilized in the synthesis of various heterocyclic compounds that are significant in drug development .

2. Reaction Pathways

Recent advances have highlighted the use of this compound in organocatalytic processes. These reactions can yield high enantiomeric excess and are valuable for synthesizing chiral molecules that are important in pharmaceutical applications .

Data Table: Summary of Applications

Application AreaSpecific UsesSupporting Studies/Patents
MedicinalTreatment for BPH and prostatic cancerEP1203770B1
Acne vulgaris and hirsutismEP1203770B1
Antifungal propertiesEchemi
Synthetic ChemistryBuilding block for complex moleculesMDPI
Organocatalytic reactionsOpen Medicinal Chemistry Journal

Case Studies

Case Study 1: Treatment Efficacy in Prostatic Conditions

A clinical study explored the efficacy of pyran derivatives, including this compound, in patients with BPH. The results indicated a significant reduction in prostate volume and improvement in urinary symptoms compared to placebo groups .

Case Study 2: Dermatological Applications

In a controlled trial assessing the effects of topical applications containing pyran derivatives on acne vulgaris, participants showed a marked decrease in lesion count and severity over a 12-week period. The study concluded that these compounds could be effective alternatives to traditional acne treatments .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one: The parent compound without the ethoxy and phenyl substitutions.

    4-Ethoxy-2H-pyran-2-one: Lacks the phenyl group.

    6-Phenyl-2H-pyran-2-one: Lacks the ethoxy group.

Uniqueness

2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) is unique due to the presence of both the ethoxy and phenyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and potential interactions with biological targets.

Biological Activity

4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • CAS Number : 5435-93-8
  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored mainly in the context of its anti-cancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyran compounds, including this compound, showed promising anti-proliferative activities against A549 (lung cancer) and MCF7 (breast cancer) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915.4Induction of apoptosis
This compoundMCF712.9Cell cycle arrest

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The compound exhibits bactericidal properties and has been shown to disrupt bacterial cell wall synthesis.

Case Studies

  • Study on Lung Cancer Cells :
    In a controlled study involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.
  • Antimicrobial Efficacy :
    A series of experiments conducted on various bacterial strains showed that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Regulation : It influences key regulators such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Antimicrobial Action : The disruption of bacterial cell wall integrity and inhibition of essential enzymes contribute to its antimicrobial effects.

Properties

CAS No.

5435-93-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

4-ethoxy-2-phenyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C13H14O3/c1-2-15-11-8-12(16-13(14)9-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3

InChI Key

PROSGESLBNKEFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC(C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.